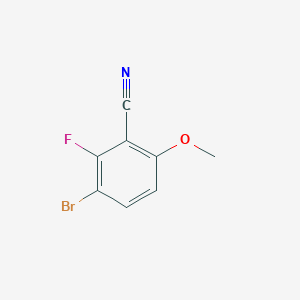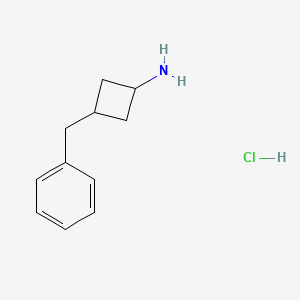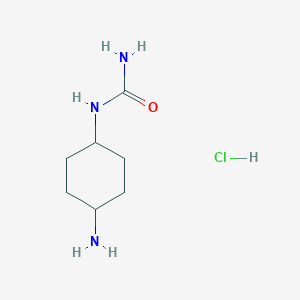
(4-Aminocyclohexyl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Aminocyclohexyl)urea hydrochloride is a chemical compound with the CAS Number: 1443982-04-4 . It has a molecular weight of 193.68 and its IUPAC name is 1-(4-aminocyclohexyl)urea hydrochloride .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, which could potentially include (4-Aminocyclohexyl)urea hydrochloride, involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for the gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis
The InChI code for (4-Aminocyclohexyl)urea hydrochloride is 1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H . The InChI key is VYCWGXSOZANZSC-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
- (4-Aminocyclohexyl)urea hydrochloride has been utilized in the synthesis of efficient target-oriented inhibitors for human soluble epoxide hydrolase (sEH), characterized by reduced melting points and increased solubility in water. This highlights its role in developing potential therapeutic agents through chemical modifications (Butov, Burmistrov, & Danilov, 2017).
Molecular Interactions and Complex Formation
- Research into the complexation and unfolding of heterocyclic ureas reveals that (4-Aminocyclohexyl)urea hydrochloride derivatives can equilibrate with multiply hydrogen-bonded sheet-like structures, indicating its importance in understanding molecular self-assembly and folding mechanisms (Corbin, Zimmerman, & Thiessen, 2001).
Inhibitory Activity Against Urease
- The compound's derivatives have been explored as urease inhibitors, a property beneficial for developing drugs to treat infections caused by Helicobacter pylori and Proteus species in the gastric and urinary tracts. This underscores its potential in addressing significant health concerns (Kosikowska & Berlicki, 2011).
Protein Denaturation and Stability
- Studies on the effects of urea and its derivatives on protein interactions shed light on their role in denaturing agents, providing valuable insights into protein folding and stability. This is critical for understanding the fundamental principles of biochemistry and for the development of pharmaceutical agents (Makhatadze, 1999; Monera, Kay, & Hodges, 1994).
Corrosion Inhibition
- In the realm of materials science, (4-Aminocyclohexyl)urea hydrochloride derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industries seeking to prolong the lifespan of metal structures and components (Mistry, Patel, & Jauhari, 2011).
properties
IUPAC Name |
(4-aminocyclohexyl)urea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCWGXSOZANZSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminocyclohexyl)urea hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



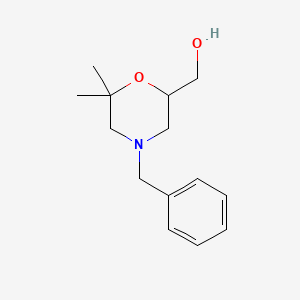
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
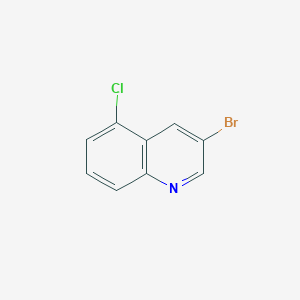
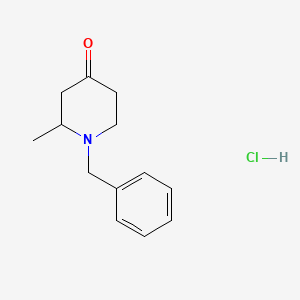

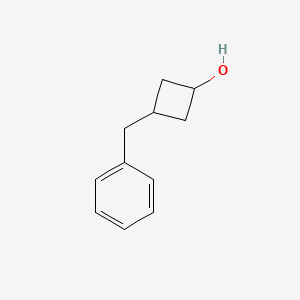
![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)

